molecular formula C15H11F3O3 B596772 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261560-31-9

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B596772
CAS No.: 1261560-31-9
M. Wt: 296.245
InChI Key: CCLFYAGZIUYKHS-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid: is an organic compound with the molecular formula C15H11F3O3 . It is a derivative of benzoic acid, featuring a trifluoromethoxy group and a methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Studied for its effects on cellular processes and pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁F₃O₃
  • Molecular Weight : 296.241 g/mol
  • CAS Number : 1261560-10-6

The compound features a trifluoromethoxy group, which enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethoxy group may facilitate these interactions by increasing the compound's metabolic stability and pharmacokinetic properties .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties .
  • Cellular Pathway Modulation : It may modulate cellular pathways that are critical in inflammation and pain response, making it a candidate for therapeutic applications in inflammatory diseases .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on soluble epoxide hydrolase inhibitors (sEHIs) demonstrate that these compounds can reduce inflammatory cytokines in murine models challenged with lipopolysaccharides (LPS) .

Pharmacokinetic Properties

The pharmacokinetic profiles of related compounds suggest that the incorporation of the trifluoromethoxy group enhances their bioavailability and stability in vivo. For example, the oral bioavailability of certain sEH inhibitors has been reported to be high, indicating potential for effective therapeutic use .

Research Findings and Case Studies

StudyFindings
Demonstrated that substituted phenyl groups improve pharmacokinetic profiles of sEH inhibitors, enhancing anti-inflammatory effects in murine models.
Highlighted the metabolic stability of novel sEH inhibitors containing trifluoromethoxy groups compared to traditional inhibitors.
Investigated the binding affinity and inhibitory potency of various derivatives against sEH, showing improved efficacy with the trifluoromethoxy substitution.

Properties

IUPAC Name

3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-8-11(14(19)20)4-7-13(9)10-2-5-12(6-3-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLFYAGZIUYKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691785
Record name 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261560-31-9
Record name 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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